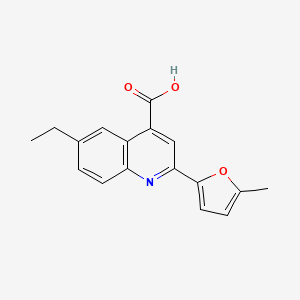

6-Ethyl-2-(5-methyl-2-furyl)quinoline-4-carboxylic acid

Description

6-Ethyl-2-(5-methyl-2-furyl)quinoline-4-carboxylic acid is a quinoline-4-carboxylic acid derivative featuring a 6-ethyl substituent on the quinoline core and a 5-methylfuran moiety at position 2. The ethyl group at position 6 and the 5-methylfuran at position 2 may influence its physicochemical properties (e.g., lipophilicity, solubility) and biological interactions compared to other quinoline derivatives.

Propriétés

IUPAC Name |

6-ethyl-2-(5-methylfuran-2-yl)quinoline-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO3/c1-3-11-5-6-14-12(8-11)13(17(19)20)9-15(18-14)16-7-4-10(2)21-16/h4-9H,3H2,1-2H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GITKINSZYZOHKR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(C=C1)N=C(C=C2C(=O)O)C3=CC=C(O3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 6-Ethyl-2-(5-methyl-2-furyl)quinoline-4-carboxylic acid typically involves the condensation of substituted o-amino acetophenone derivatives with enolisable ketones in the presence of molecular iodine as a catalyst in ethanol . Other methods include using nano ZnO as a catalyst under solvent-free conditions or employing ionic liquids under ultrasound at room temperature .

Industrial Production Methods: the use of environmentally benign catalysts and solvent-free conditions suggests a focus on sustainable and efficient production techniques .

Analyse Des Réactions Chimiques

Types of Reactions: 6-Ethyl-2-(5-methyl-2-furyl)quinoline-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can reduce the quinoline ring or other functional groups.

Substitution: This reaction can replace hydrogen atoms with other substituents, such as halogens or alkyl groups.

Common Reagents and Conditions: Common reagents used in these reactions include molecular iodine, nano ZnO, and ionic liquids . Reaction conditions often involve mild temperatures and solvent-free environments to promote efficiency and sustainability .

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions may produce halogenated or alkylated quinoline derivatives .

Applications De Recherche Scientifique

6-Ethyl-2-(5-methyl-2-furyl)quinoline-4-carboxylic acid (C17H15NO3) is a quinoline derivative that is used in scientific research for a variety of applications, including chemistry, drug development, and proteomics.

Scientific Research Applications

6-Ethyl-2-(5-methyl-2-furyl)quinoline-4-carboxylic acid has a wide range of applications in scientific research.

Chemical Reactions: 6-Ethyl-2-(5-methyl-2-furyl)quinoline-4-carboxylic acid can undergo reactions such as oxidation, reduction, and substitution. Common reagents and conditions include molecular iodine, nano ZnO, and ionic liquids. Depending on the specific reagents and conditions, the major products of these reactions can vary. For example, oxidation reactions may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions may produce halogenated or alkylated quinoline derivatives.

Drug Development: Researchers are exploring 6-Ethyl-2-(5-methyl-2-furyl)quinoline-4-carboxylic acid as a potential lead compound for developing new drugs targeting various diseases, including cancer and infectious diseases.

Protein Labeling: 6-Ethyl-2-(5-methyl-2-furyl)quinoline-4-carbonyl chloride, a related compound, can be used to label proteins for detection and analysis in mass spectrometry.

Chemical Probes: 6-Ethyl-2-(5-methyl-2-furyl)quinoline-4-carbonyl chloride can serve as a chemical probe to study protein interactions and functions.

The biological activity of 6-Ethyl-2-(5-methyl-2-furyl)quinoline-4-carboxylic acid is attributed to its ability to interact with biomolecules, such as proteins and enzymes. The quinoline core and furan ring enhance its reactivity, allowing it to form covalent bonds with nucleophilic sites on proteins, which can alter protein function, localization, and cellular signaling pathways.

6-Ethyl-2-(5-methyl-2-furyl)quinoline-4-carboxylic acid has demonstrated promising activity in several areas:

- Antimicrobial Activity: Structurally similar compounds exhibit antimicrobial properties, and interaction with bacterial proteins may inhibit their function, leading to antibacterial effects against Gram-positive and Gram-negative bacteria.

- Antitumor Activity: Quinoline derivatives have been shown to inhibit cancer cell proliferation, suggesting a potential role in cancer therapy.

- Enzyme Inhibition: 6-Ethyl-2-(5-methyl-2-furyl)quinoline-4-carboxylic acid interacts with specific enzymes, potentially influencing metabolic pathways relevant to disease states.

Mécanisme D'action

The mechanism of action of 6-Ethyl-2-(5-methyl-2-furyl)quinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The quinoline core can interact with various enzymes and receptors, potentially modulating their activity. The furan ring may also contribute to its biological activity by enhancing its binding affinity to target molecules .

Comparaison Avec Des Composés Similaires

Substituent Variations at Position 6

Modifications at position 6 significantly affect biological activity:

- 6-Methoxy Derivatives: 6-Methoxy-2-arylquinoline-4-carboxylates (e.g., methyl 6-methoxy-2-phenylquinoline-4-carboxylate) are synthesized via alkylation of the carboxylic acid intermediate and evaluated as P-gp inhibitors . The methoxy group enhances interactions with hydrophobic pockets in P-gp, improving inhibitory potency.

- Chlorine substituents often increase metabolic stability but may reduce solubility.

- 6-Methyl Derivatives: 6-Methyl-2-(5-methyl-2-furyl)quinoline-4-carbonyl chloride (CAS: 1160253-31-5) is a precursor for further derivatization, highlighting the synthetic versatility of methyl groups at position 6 .

Substituent Variations at Position 2

The heteroaromatic or aryl group at position 2 dictates target specificity:

- 2-Aryl Derivatives: 2-(4-Bromophenyl)quinoline-4-carboxylic acid is synthesized via coupling reactions and used in oxadiazole derivatives for antibacterial studies . 2-(4-Fluorophenyl) and 2-(4-methoxyphenyl)quinoline-4-carboxylic acids exhibit broad-spectrum antimicrobial activity, with fluorine and methoxy groups modulating electronic and steric properties .

- 2-Heteroaryl Derivatives: 2-(5-Ethylthien-2-yl)-6-methylquinoline-4-carboxylic acid (CAS: 438216-59-2) incorporates a thiophene ring, which may enhance π-π stacking interactions in biological targets .

Activité Biologique

6-Ethyl-2-(5-methyl-2-furyl)quinoline-4-carboxylic acid (C17H15NO3) is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its biological activity, mechanisms of action, and applications in various fields, particularly in medicinal chemistry and drug development.

- Molecular Formula : C17H15NO3

- Molecular Weight : 281.31 g/mol

- CAS Number : 861438-88-2

The biological activity of 6-Ethyl-2-(5-methyl-2-furyl)quinoline-4-carboxylic acid is primarily attributed to its ability to interact with various biomolecules, particularly proteins and enzymes. The compound's quinoline core and furan ring enhance its reactivity, allowing it to form covalent bonds with nucleophilic sites on proteins. This interaction can lead to modifications that alter protein function, localization, and cellular signaling pathways.

Biological Activities

The compound has shown promising activities in several areas:

Antimicrobial Activity

Preliminary studies suggest that compounds with similar structures exhibit antimicrobial properties. For instance, the compound's interaction with bacterial proteins may inhibit their function, leading to antibacterial effects against Gram-positive and Gram-negative bacteria .

Antitumor Activity

Research indicates that 6-Ethyl-2-(5-methyl-2-furyl)quinoline-4-carboxylic acid may possess antitumor properties. Analogues of quinoline derivatives have been shown to inhibit cancer cell proliferation in various studies, suggesting a potential role in cancer therapy .

Enzyme Inhibition

The compound's ability to modulate enzyme activity is another area of interest. It has been observed to interact with specific enzymes, potentially influencing metabolic pathways relevant to disease states.

Case Studies and Research Findings

Applications in Drug Development

The versatility of 6-Ethyl-2-(5-methyl-2-furyl)quinoline-4-carboxylic acid as a building block for synthesizing more complex molecules makes it valuable in medicinal chemistry. Researchers are exploring its potential as a lead compound for developing new drugs targeting various diseases, including cancer and infectious diseases.

Q & A

Q. What are the standard synthetic routes for 6-Ethyl-2-(5-methyl-2-furyl)quinoline-4-carboxylic acid in academic research?

The synthesis typically involves multi-step strategies, including:

- Condensation reactions : For example, Pfitzinger-type reactions using isatin derivatives and ketones in alkaline media to form the quinoline core .

- Functionalization : Introducing the 5-methyl-2-furyl and ethyl groups via nucleophilic substitution or Friedel-Crafts alkylation.

- Purification : Recrystallization from solvents like chloroform or acetone to achieve high purity (>95%) .

Table 1 : Example Reaction Conditions for Quinoline Derivatives

| Step | Reagents/Conditions | Yield (%) | Source |

|---|---|---|---|

| Core formation | Isatin, phenylacetic acid, NaOH, 80°C | ~70 | |

| Cyclization | Pd/C catalyst, DMF, 120°C | ~60 | |

| Recrystallization | Chloroform/acetone, slow evaporation | >95 purity |

Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?

Key methods include:

- NMR spectroscopy (1H/13C) to confirm substituent positions and purity.

- Mass spectrometry (MS) for molecular weight validation.

- X-ray crystallography to resolve stereochemical ambiguities, as demonstrated in studies of similar quinoline derivatives .

- HPLC for purity assessment, especially when optimizing synthetic protocols .

Q. What safety protocols are critical when handling this compound in the lab?

While specific toxicity data for this compound are limited, general quinoline safety measures apply:

- Use fume hoods to avoid inhalation of vapors.

- Wear nitrile gloves and eye protection to prevent skin/eye contact.

- Store in airtight containers under dry conditions to prevent degradation .

Advanced Research Questions

Q. How can researchers optimize low yields in the cyclization step during synthesis?

Contradictory yield data (e.g., 60% vs. 70%) may arise from:

- Catalyst selection : Testing palladium vs. copper catalysts for improved efficiency .

- Solvent effects : Replacing DMF with toluene to reduce side reactions.

- Temperature control : Gradual heating (e.g., 80°C → 120°C) to stabilize intermediates .

Q. What strategies resolve discrepancies between computational and experimental solubility profiles?

Address contradictions by:

- Experimental validation : Use differential scanning calorimetry (DSC) to measure melting points and compare with computational predictions.

- Co-solvent systems : Test mixtures like DMSO/water to enhance solubility for biological assays .

Q. How does the 5-methyl-2-furyl group influence the compound’s reactivity and bioactivity?

- Electronic effects : The furyl group’s electron-rich nature may enhance electrophilic substitution at the quinoline 2-position.

- Biological activity : Similar furyl-substituted quinolines show enhanced antimicrobial properties due to improved membrane penetration .

Q. What methods validate the compound’s stability under varying pH conditions?

- pH-rate profiling : Incubate the compound in buffers (pH 2–12) and monitor degradation via HPLC.

- Stress testing : Expose to oxidative (H2O2) or thermal (40–60°C) conditions to identify degradation pathways .

Q. How can researchers address conflicting NMR data for stereoisomers?

- Chiral chromatography : Separate enantiomers using columns like Chiralpak® IA.

- NOESY experiments : Detect spatial proximity of protons to confirm stereochemistry .

Q. What in vitro models are suitable for preliminary anti-inflammatory testing?

Q. How do substituent modifications impact the compound’s crystallinity?

- Crystal engineering : Introduce halogen substituents (e.g., Cl) to enhance π-π stacking, as seen in related 4-chlorophenyl analogs .

- Polymorph screening : Use solvent-drop grinding to isolate stable crystalline forms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.